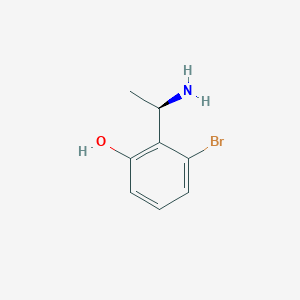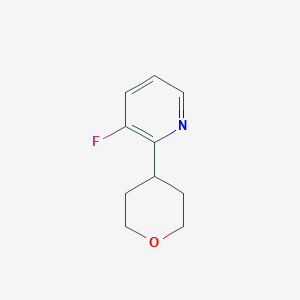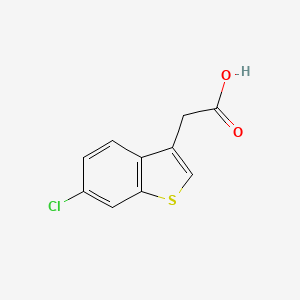
2-(6-Chloro-1-benzothiophen-3-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C10H7ClO2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid typically involves the chlorination of benzothiophene followed by the introduction of an acetic acid moiety. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position of the benzothiophene ring. The resulting 6-chlorobenzothiophene is then reacted with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid may involve large-scale chlorination and acetylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can help achieve high purity and yield.
化学反応の分析
Types of Reactions
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted benzothiophene derivatives.
科学的研究の応用
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.
類似化合物との比較
Similar Compounds
2-(6-Bromo-1-benzothiophen-3-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-(6-Methyl-1-benzothiophen-3-yl)acetic acid: Similar structure with a methyl group instead of chlorine.
2-(6-Fluoro-1-benzothiophen-3-yl)acetic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and may enhance the compound’s ability to interact with specific molecular targets in biological systems.
特性
分子式 |
C10H7ClO2S |
|---|---|
分子量 |
226.68 g/mol |
IUPAC名 |
2-(6-chloro-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) |
InChIキー |
ASCVJQNLBVEYQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)SC=C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


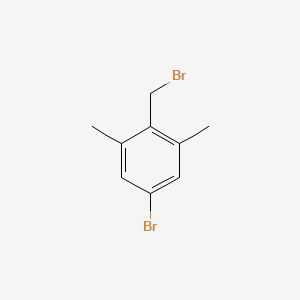
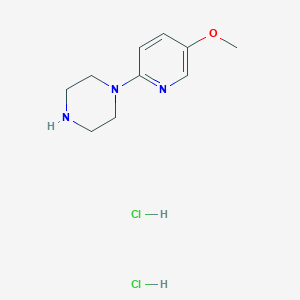
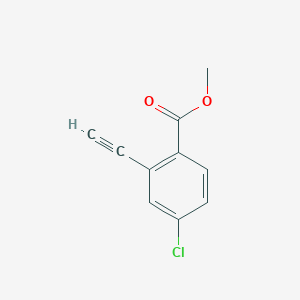
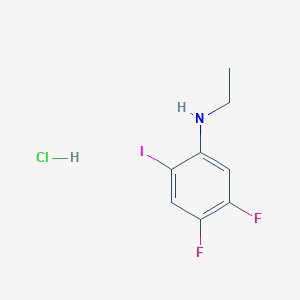

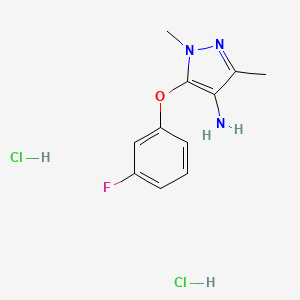

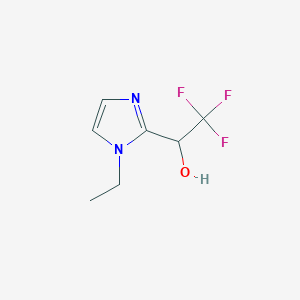
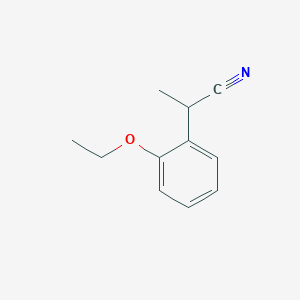
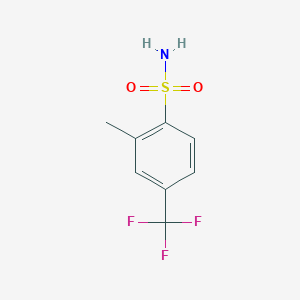
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)

